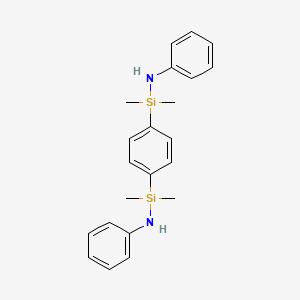
(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) typically involves the reaction of 1,4-dibromobenzene with lithium diisopropylamide (LDA) to form a lithium intermediate. This intermediate is then reacted with chlorodimethylphenylsilane to yield the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of (1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silicon atoms to lower oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Reduced silicon compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The phenyl groups provide additional sites for functionalization, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- (1,4-Phenylene)bis(dimethylsilane)
- (1,4-Phenylene)bis(trimethylsilane)
- (1,4-Phenylene)bis(diphenylsilane)
Uniqueness
(1,4-Phenylene)bis(1,1-dimethyl-N-phenylsilanamine) is unique due to the presence of both phenyl and dimethylsilanamine groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns not observed in similar compounds.
Properties
CAS No. |
62750-69-0 |
|---|---|
Molecular Formula |
C22H28N2Si2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
N-[[4-[anilino(dimethyl)silyl]phenyl]-dimethylsilyl]aniline |
InChI |
InChI=1S/C22H28N2Si2/c1-25(2,23-19-11-7-5-8-12-19)21-15-17-22(18-16-21)26(3,4)24-20-13-9-6-10-14-20/h5-18,23-24H,1-4H3 |
InChI Key |
PLTVZHPAACEMAK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















